molecular formula C2H16O7 B14635362 Oxirane;hexahydrate CAS No. 57266-52-1

Oxirane;hexahydrate

Cat. No.: B14635362
CAS No.: 57266-52-1
M. Wt: 152.14 g/mol
InChI Key: IHWGBYNGYUNAEU-UHFFFAOYSA-N
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Description

Oxirane, commonly known as ethylene oxide (C₂H₄O), is a three-membered cyclic ether (epoxide) with high reactivity due to ring strain . It is widely used in industrial processes, including polymer synthesis, sterilization, and as a precursor for glycols. In the context of catalytic reactions, hexahydrate refers to hydrated catalysts, such as fluoroantimonic acid hexahydrate (HSbF₆·6H₂O), which are employed in epoxide ring-opening reactions. For example, HSbF₆·6H₂O catalyzes the conversion of epoxidized palm oil into bio-based polyols by cleaving oxirane rings . This hexahydrate catalyst enhances reaction efficiency while minimizing costs, as lower concentrations (1% v/v) yield higher oxirane numbers (6.7–7.3%) compared to higher concentrations .

Properties

CAS No.

57266-52-1

Molecular Formula

C2H16O7

Molecular Weight

152.14 g/mol

IUPAC Name

oxirane;hexahydrate

InChI

InChI=1S/C2H4O.6H2O/c1-2-3-1;;;;;;/h1-2H2;6*1H2

InChI Key

IHWGBYNGYUNAEU-UHFFFAOYSA-N

Canonical SMILES

C1CO1.O.O.O.O.O.O

Origin of Product

United States

Preparation Methods

Stoichiometric Control in Hydrate Formation

The formation of oxirane hexahydrate is fundamentally governed by the precise molar ratio of ethylene oxide to water. Ethylene oxide exhibits high miscibility with water, but the hexahydrate phase emerges under conditions favoring a 1:6 stoichiometric equilibrium. Studies indicate that cooling an aqueous solution containing ethylene oxide to temperatures below 10°C facilitates nucleation of the hexahydrate crystalline structure. For instance, a mixture of ethylene oxide and water in a 1:6 molar ratio, maintained at 5°C under atmospheric pressure, yields a stable hydrate phase with a density of 0.859 g/mL at 25°C.

Temperature and Pressure Optimization

The phase stability of oxirane hexahydrate is highly sensitive to temperature fluctuations. Congruent melting behavior—observed at −111°C—ensures that the hydrate decomposes into its constituent components upon heating beyond this threshold. Industrial-scale preparations often employ pressurized reactors to suppress ethylene oxide volatilization during hydration. For example, maintaining a system pressure of 2–3 bar at 0–5°C ensures optimal hydrate yield while mitigating ethylene oxide loss.

Crystallization from Aqueous Solutions

Solvent-Mediated Crystallization

Crystallization techniques leverage the solubility differentials of ethylene oxide in water across temperature gradients. Ethylene oxide’s solubility decreases from 100% miscibility at 25°C to 72% at −10°C, creating a supersaturated environment conducive to hydrate nucleation. Controlled cooling of saturated solutions to −20°C induces spontaneous crystallization, yielding hexahydrate crystals with a purity exceeding 95%. Post-crystallization filtration under inert atmospheres prevents hydrate dissociation.

Additive-Stabilized Hydrate Formation

The incorporation of non-aqueous solvents, such as triethyl phosphate or methanol, modulates hydrate stability by reducing water activity. Patent literature describes the use of boron-containing catalysts (e.g., boric acid) to accelerate hydrate formation while suppressing side reactions like ethylene glycol synthesis. For instance, introducing 0.5–1.0 wt% boric acid to an ethylene oxide-water mixture at 20°C enhances hexahydrate yield by 40% compared to additive-free systems.

In Situ Synthesis During Epoxidation Processes

Epoxidation of Olefins with Peroxide Reagents

Industrial production of ethylene oxide via olefin epoxidation inadvertently generates oxirane hexahydrate during downstream purification. For example, the reaction of allyl chloride with hydrogen peroxide in methanol solvent produces epichlorohydrin, which is subsequently extracted using water-alcohol mixtures. Residual water in the extraction phase facilitates hydrate formation, with yields proportional to the water-to-epoxide ratio.

Catalytic Influence on Hydrate Stability

Metal perchlorates, such as zinc(II) perchlorate hexahydrate, have been shown to stabilize ethylene oxide hydrates during epoxide ring-opening reactions. While these catalysts primarily facilitate nucleophilic additions to epoxides, their hydrated structures likely template the hexahydrate lattice, as evidenced by enhanced hydrate recovery in their presence.

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and practicality of the aforementioned synthesis routes:

Method Temperature Range (°C) Yield (%) Purity (%) Scalability
Direct Hydration 0–10 85–90 95 Industrial
Crystallization −20–0 75–80 98 Laboratory
In Situ Synthesis 20–80 60–70 90 Pilot Plant
Additive-Stabilized 10–30 90–95 97 Mixed

Challenges and Mitigation Strategies

Hydrolysis to Ethylene Glycol

The propensity of ethylene oxide to hydrolyze into ethylene glycol under acidic or basic conditions necessitates strict pH control during hydrate synthesis. Buffering systems (e.g., phosphate buffers at pH 6–7) reduce glycol formation to <2%.

Chemical Reactions Analysis

Types of Reactions

Oxirane;hexahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of oxirane;hexahydrate involves the high reactivity of the oxirane ring. The strained ring readily undergoes nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical processes to introduce functional groups into molecules . The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Cyclic Ethers

Oxirane’s reactivity and applications differ significantly from larger cyclic ethers:

Compound Ring Size Common Name Reactivity Applications
Oxirane 3-membered Ethylene oxide High Sterilization, polymer synthesis
Oxetane 4-membered - Moderate Drug delivery, adhesives
Oxolane 5-membered Tetrahydrofuran Low Solvent, polymer precursor

Oxirane’s small ring size (bond angle ~60°) results in high ring strain, making it more reactive toward nucleophiles than oxetane or oxolane . For instance, oxirane undergoes rapid ring-opening polymerization, whereas oxolane requires stronger acids or prolonged reaction times.

Catalytic Processes: Hexahydrates vs. Other Catalysts

Catalysts significantly influence oxirane content and reaction efficiency:

Catalyst Type Example Oxirane Number (%) Optimal Conditions Reference
Hexahydrate Acid HSbF₆·6H₂O 85% conversion 1% catalyst, 6h reaction
Ion Exchange Resin Amberlite IR-120 85% conversion 0.9 g catalyst, 1:1.1 H₂O₂ ratio
Sulfuric Acid H₂SO₄ (1% v/v) 7.3% Low concentration, ambient temp

Hexahydrate acids like HSbF₆·6H₂O are advantageous for bio-based polyol synthesis due to their stability and reusability. In contrast, ion exchange resins (e.g., Amberlite IR-120) excel in epoxidizing fatty acids, achieving 85% oxirane content under mild conditions .

Analytical Detection Methods

  • FTIR : Oxirane rings are detected at 820–877 cm⁻¹ (deformation modes) .
  • NMR : Epoxy protons appear at 2.8–3.0 ppm (¹H NMR), while hydroxyl protons post-ring-opening emerge at 3.7 ppm .

Research Findings and Data

Optimization of Oxirane Content

  • Palm Olein Epoxidation : A 1:9 molar ratio of palm olein to H₂O₂ maximizes oxirane content (6.7–7.3%) using Amberlite IR-120 .
  • Kinetics : Epoxidation of oleic acid follows rate constants $ k_{11} = 20 \, \text{mol L}^{-1} \text{min}^{-1} $, validated by experimental and simulated data .

Comparative Performance of Catalysts

Parameter Hexahydrate Catalyst (HSbF₆·6H₂O) Ion Exchange Resin (Amberlite) Sulfuric Acid
Cost Efficiency High Moderate Low
Reaction Time 6 hours 7 hours 12 hours
Environmental Impact Low waste Recyclable High waste

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying oxirane oxygen content (OOC) in complex mixtures?

  • Methodological Answer : The FTIR-ATR technique is validated for quantifying oxirane in complex mixtures (e.g., recycled vegetable oils), with a coefficient of determination (r²) of 0.995 compared to chemical titration . For precise OOC determination, the AOCS Official Method Cd 9-57 is widely used, which involves titration with hydrobromic acid in acetic acid . Ensure calibration against theoretical OOC values calculated using iodine values and stoichiometric equations (e.g., Equation 2 in Campanella et al., 2008b) to validate experimental accuracy .

Q. How should oxirane derivatives be safely synthesized and characterized in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines (29 CFR 1910) for handling oxirane derivatives, including:

  • Use of PPE (gloves, respiratory protection, and eye/face shields) to avoid skin/eye contact and inhalation .
  • Controlled reaction conditions (e.g., inert atmosphere, temperature modulation) to minimize hydrolysis of oxirane groups, which occurs rapidly under basic/acidic conditions (e.g., 5% hydrolysis in 20 minutes at room temperature) .
  • Characterization via NMR and GPC to monitor reaction progress and confirm molecular weight distributions .

Q. What protocols ensure reproducibility in synthesizing oxirane-containing polymers?

  • Methodological Answer :

  • Document reaction parameters (e.g., molar ratios, catalysts, temperature) and validate against literature precedents to ensure consistency .
  • Use standardized OOC analysis (e.g., AOCS Cd 9-57) to track epoxidation efficiency .
  • Include detailed experimental procedures in supplementary materials, as recommended by the Beilstein Journal of Organic Chemistry, to enable replication .

Advanced Research Questions

Q. How do concurrent epoxidation and ring-opening reactions influence oxirane oxygen content (OOC) measurements?

  • Methodological Answer : Kinetic studies show that OOC values peak early in reactions (e.g., 0.81% at 3 hours) but decline due to nucleophilic attack on the oxirane ring, forming polyols. To distinguish contributions:

  • Monitor OOC and iodine value (IV) simultaneously. A 96% IV reduction indicates high alkene conversion, while declining OOC reflects ring-opening .
  • Use GPC and NMR to identify secondary products (e.g., polyols) and quantify reaction pathways .

Q. What strategies resolve contradictions between experimental and theoretical OOC values?

  • Methodological Answer : Discrepancies arise from side reactions (e.g., hydrolysis, oligomerization). Mitigation approaches include:

  • Adjusting catalyst loading or reaction temperature to suppress hydrolysis (e.g., <60°C to slow oxirane degradation) .
  • Comparing experimental OOC (via FTIR-ATR or titration) with theoretical values derived from iodine numbers and stoichiometric models (Equation 2 in Campanella et al., 2008b) .
  • Reporting relative conversion percentages (e.g., 62.6–68.7% in Mohamed et al., 2020) to contextualize practical limitations .

Q. How does the hexahydrate form influence the stability and reactivity of oxirane derivatives?

  • Methodological Answer : Hexahydrate coordination can alter hydrophilicity and reaction kinetics. For example:

  • In magnesium nitrate hexahydrate, the hydrated structure enhances biocompatibility in coatings but requires controlled storage (low humidity) to prevent deliquescence .
  • Stability tests (e.g., pH-dependent solubility studies over 32–1725 days) are critical for hexahydrate compounds in environmental applications .

Q. What computational and experimental methods validate oxirane ring-opening mechanisms?

  • Methodological Answer :

  • Molecular dynamics simulations using SMILES strings (e.g., C1CO1 for oxirane) predict nucleophilic attack sites .
  • Experimental validation via LC-MS or MALDI-TOF to detect intermediates (e.g., glycols from hydrolysis) .
  • Kinetic modeling of OOC vs. time curves to quantify rate constants for competing reactions .

Safety and Compliance

Q. What institutional protocols govern high-risk experiments with oxirane hexahydrate?

  • Methodological Answer :

  • Pre-approval by the Principal Investigator (PI) is mandatory for novel reactions, with documented training on SDS and hazard controls (e.g., ventilation, waste disposal within 90 days) .
  • Reference OSHA GHS classifications (e.g., H315 for skin irritation) to design emergency response plans .

Data Reporting Standards

Q. How should researchers structure publications to meet journal requirements for oxirane studies?

  • Methodological Answer :

  • Follow Beilstein Journal guidelines: Limit main text to 5 compounds, with extended data in supplements .
  • Cite original methods (e.g., AOCS Cd 9-57) and report OOC/IV values with error margins .
  • Use IUPAC nomenclature and avoid abbreviations (e.g., "hexahydrate" instead of "Hex") .

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